molecular formula C7H6ClN3 B8010134 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8010134
M. Wt: 167.59 g/mol
InChI Key: ZBYHTZOEKACYNO-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve these goals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine include:

Uniqueness

The presence of both the chlorine atom at the 5-position and the methyl group at the 3-position makes this compound unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties .

Properties

IUPAC Name

5-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-2-5(8)3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHTZOEKACYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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